![molecular formula C11H17N3O B3239030 {4-[(Pyridin-4-yl)methyl]morpholin-2-yl}methanamine CAS No. 141815-44-3](/img/structure/B3239030.png)
{4-[(Pyridin-4-yl)methyl]morpholin-2-yl}methanamine
Descripción general
Descripción
{4-[(Pyridin-4-yl)methyl]morpholin-2-yl}methanamine is a chemical compound with the CAS Number 141815-44-3. It has a molecular weight of 207.28 g/mol and the IUPAC name [4-(4-pyridinylmethyl)-2-morpholinyl]methanamine. This compound is known for its relevance in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The preparation of {4-[(Pyridin-4-yl)methyl]morpholin-2-yl}methanamine involves synthetic routes that typically include the reaction of pyridine derivatives with morpholine derivatives under specific conditions. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
{4-[(Pyridin-4-yl)methyl]morpholin-2-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridine ring or the morpholine ring can be functionalized.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
{4-[(Pyridin-4-yl)methyl]morpholin-2-yl}methanamine has several scientific research applications:
Protein Kinase Inhibition: It serves as a scaffold for protein kinase inhibition, essential for studying kinase-related pathways and developing kinase inhibitors.
Molecular Simulation: The compound and its derivatives are used in molecular simulations to describe the arrangement of intercalated molecules within layered structures.
Non-Linear Optics:
Leukemia Treatment: Similar compounds are used as therapeutic agents to treat leukemia by inhibiting tyrosine kinases.
Collagen Synthesis Inhibition: Derivatives of the compound inhibit collagen synthesis, which can be useful in treating conditions like liver fibrosis.
Hepatic Stellate Cell Inactivation: The compound’s derivatives can inactivate hepatic stellate cells, reducing collagen synthesis in liver fibrosis.
Mecanismo De Acción
The mechanism of action of {4-[(Pyridin-4-yl)methyl]morpholin-2-yl}methanamine involves its interaction with specific molecular targets and pathways. For instance, as a protein kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity. This inhibition can disrupt various signaling pathways involved in cell proliferation, differentiation, and survival. The exact molecular targets and pathways may vary depending on the specific application and derivative used.
Comparación Con Compuestos Similares
{4-[(Pyridin-4-yl)methyl]morpholin-2-yl}methanamine can be compared with other similar compounds such as:
[2-(Morpholin-4-yl)pyridin-4-yl]methanamine: This compound has a similar structure but may differ in its specific applications and reactivity.
1-[(2S)-4-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine: This compound is used in different therapeutic applications and has a distinct mechanism of action.
The uniqueness of this compound lies in its versatility and wide range of applications in scientific research, particularly in kinase inhibition and molecular simulations.
Propiedades
IUPAC Name |
[4-(pyridin-4-ylmethyl)morpholin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-7-11-9-14(5-6-15-11)8-10-1-3-13-4-2-10/h1-4,11H,5-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLJRQYXOHQWRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=NC=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001254171 | |
| Record name | 4-(4-Pyridinylmethyl)-2-morpholinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141815-44-3 | |
| Record name | 4-(4-Pyridinylmethyl)-2-morpholinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141815-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Pyridinylmethyl)-2-morpholinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


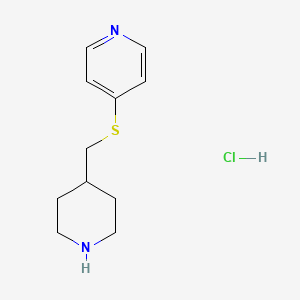
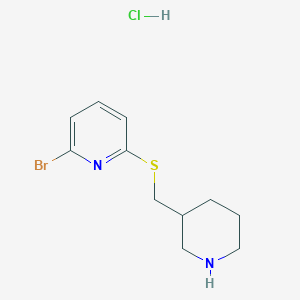
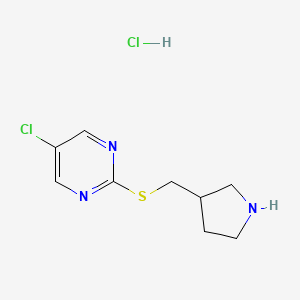
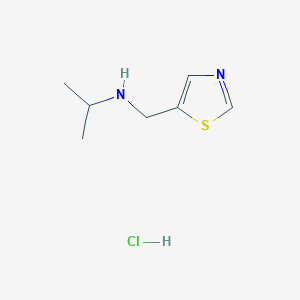
![tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B3238974.png)
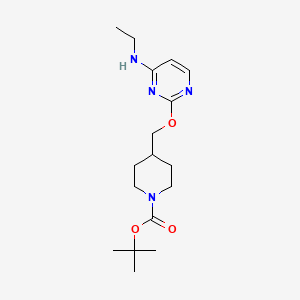
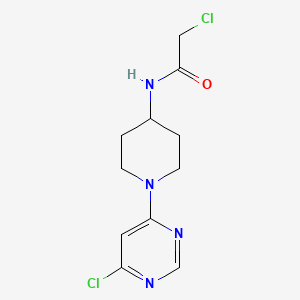

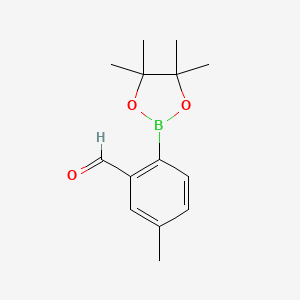
![Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]-](/img/structure/B3239017.png)
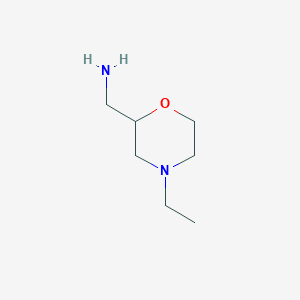
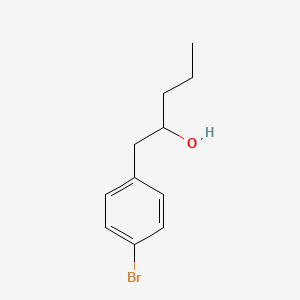
![Morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]-](/img/structure/B3239041.png)
![1H-Indole-2-propanoic acid, 1-[(4-chlorophenyl)methyl]-3-[(1,1-dimethylethyl)thio]-, alpha,alpha-dimethyl-5-(1-methylethyl)-, ethyl ester](/img/structure/B3239056.png)
